molecular formula C6H4Cl2N2O B163658 6-Chloro-2-methylpyrimidine-4-carbonyl chloride CAS No. 136518-02-0

6-Chloro-2-methylpyrimidine-4-carbonyl chloride

Cat. No. B163658
Key on ui cas rn: 136518-02-0
M. Wt: 191.01 g/mol
InChI Key: ARSCUXURTSKMQU-UHFFFAOYSA-N
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Patent
US05324710

Procedure details

16 g of 6-chloro-2-methylpyrimidine-4-carbonyl chloride are added dropwise at 10°-15° C. to 150 ml of water. The mixture is then stirred for 1/2 h, the solid is filtered off with suction, and the filter residue is then washed well with water and dried in vacuo at 50° C. 11.5 g of 6-chloro-2-methylpyrimidine-4-carboxylic acid of melting point 132° C. (dec.) are obtained in this way.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([C:9](Cl)=[O:10])[CH:3]=1.[OH2:12]>>[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([C:9]([OH:10])=[O:12])[CH:3]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)C)C(=O)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred for 1/2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid is filtered off with suction
WASH
Type
WASH
Details
the filter residue is then washed well with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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